5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one
Description
5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one is a brominated isoindolinone derivative featuring a fused indole moiety at the 2-position. Its molecular formula is C₁₆H₁₀BrN₂O, with a molecular weight of 326.18 g/mol. The compound’s structure combines an isoindolinone core (a six-membered aromatic ring fused to a lactam ring) with a 5-bromo substitution and a 1H-indol-5-yl group. This unique architecture makes it a candidate for diverse biological applications, particularly in drug discovery, where isoindolinones are studied for their anticancer, anti-inflammatory, and enzyme-inhibitory properties .
Properties
CAS No. |
918331-56-3 |
|---|---|
Molecular Formula |
C16H11BrN2O |
Molecular Weight |
327.17 g/mol |
IUPAC Name |
5-bromo-2-(1H-indol-5-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C16H11BrN2O/c17-12-1-3-14-11(7-12)9-19(16(14)20)13-2-4-15-10(8-13)5-6-18-15/h1-8,18H,9H2 |
InChI Key |
GCKVOBXVAYORSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-bromoindole with a suitable isoindoline derivative can yield the desired compound through a series of steps including bromination, cyclization, and purification .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially leading to new derivatives with unique properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as inhibitors of certain enzymes and receptors, making them useful in biochemical studies.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Isoindolinone Derivatives
The biological and chemical properties of isoindolinones are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Brominated Isoindolinones
Impact of Halogen Substitution
- Bromine vs. Iodine : Bromine’s moderate electronegativity and steric bulk balance reactivity and stability. In contrast, iodine’s larger atomic radius increases polarizability, making it more reactive in nucleophilic substitutions but less metabolically stable .
- Bromine vs. Fluorine : Fluorine’s high electronegativity enhances metabolic resistance and membrane permeability, whereas bromine’s steric effects favor interactions with hydrophobic enzyme pockets .
Role of Aromatic Moieties
- Indol-5-yl vs. Hydroxyphenyl: The indole group enables π-π interactions and hydrogen bonding via its NH group, improving binding to biological targets like kinases or GPCRs. Hydroxyphenyl derivatives rely on phenolic -OH for hydrogen bonding, which may limit versatility .
- Indol-5-yl vs. Thiazolidine/Indole Hybrids: Compounds like 5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one () exhibit dual pharmacophores, broadening activity but complicating synthesis.
Biological Activity
5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, focusing on its antibacterial, anticancer, and cytotoxic properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 284.13 g/mol. The compound features an isoindole core substituted with a bromine atom and an indole moiety, which are known to contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and bromination processes. Specific synthetic routes may vary but often utilize indole derivatives as starting materials.
Antibacterial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC): Some derivatives show MIC values as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 5-Bromo derivative | MRSA | 0.98 |
| Indolylquinazolinone | M. tuberculosis | 10 |
Anticancer Activity
The compound has shown promising anticancer activity against various cancer cell lines. In vitro studies indicate that it can inhibit the proliferation of cancer cells significantly:
- Cytotoxicity: The IC50 values for certain derivatives are reported in the low micromolar range (<10 μM) against A549 lung cancer cells and other tumor lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-Bromo derivative | A549 | <10 |
| Indole derivative | Various | <10 |
The proposed mechanisms for the biological activity of 5-Bromo derivatives include:
- Inhibition of DNA Synthesis: Similar compounds are known to interfere with DNA replication in bacterial cells.
- Induction of Apoptosis: In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
- Biofilm Disruption: Some studies suggest that these compounds can inhibit biofilm formation in bacteria, enhancing their effectiveness against persistent infections .
Case Studies
Several case studies highlight the effectiveness of 5-Bromo derivatives:
- MRSA Inhibition Study: A study evaluated the antibacterial efficacy of a series of indole derivatives against MRSA, demonstrating that the presence of the bromine atom significantly enhanced activity.
- Cytotoxicity Assessment: Another research focused on cytotoxic effects against various cancer lines, revealing that modifications on the indole structure could lead to improved anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
